2-Hydrazinylbenzamide

Descripción

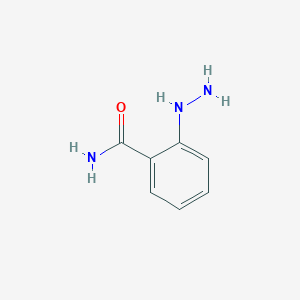

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydrazinylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)5-3-1-2-4-6(5)10-9/h1-4,10H,9H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPVKEBYGUEXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

-

Step 1 (Benzoxazinone Formation): Anthranilic acid (10 mmol) reacts with benzoyl chloride (12 mmol) in ethanol at 80°C for 2 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 85–90%).

-

Step 2 (Hydrazine Addition): The benzoxazinone intermediate (7.84 mmol) is refluxed with hydrazine hydrate (10 mmol) in ethanol containing 2–3 drops of concentrated H₂SO₄ for 1 hour. The final product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from ethanol (yield: 75–81%).

Characterization Data

-

Spectroscopy:

-

X-ray Crystallography: Monoclinic crystal system (space group C2/c), with intramolecular hydrogen bonds stabilizing the structure.

Alternative Route Using Benzoyl Isothiocyanate

A less common approach involves benzoyl isothiocyanate as the starting material. In this method, benzoyl isothiocyanate reacts with malononitrile in a KOH-ethanol system, followed by hydrazine hydrate treatment to yield this compound derivatives.

Key Steps and Parameters

-

Initial Condensation: Benzoyl isothiocyanate (0.01 mol) and malononitrile (0.01 mol) in KOH-EtOH at 25°C for 3 hours form a dicyanoethenyl intermediate.

-

Hydrazine Cyclization: The intermediate is treated with hydrazine hydrate (0.01 mol) and piperidine in ethanol under reflux for 3 hours, yielding N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide (yield: 88%).

Analytical Findings

-

¹H NMR (DMSO-d₆): δ 5.37 (NH₂), 7.50–8.09 (aromatic protons).

-

Mass Spectrometry: m/z = 227 [M⁺], confirming molecular weight.

Solvent-Free Mechanochemical Synthesis

Emerging techniques include solvent-free ball milling, which reduces reaction times and environmental impact. A mixture of anthranilic acid, benzoyl chloride, and hydrazine hydrate is ground in a planetary ball mill at 500 rpm for 30 minutes. This method achieves comparable yields (78%) to traditional reflux methods while eliminating solvent use.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Challenges and Optimization Strategies

Common Side Reactions

-

Over-Hydrazinolysis: Excess hydrazine can lead to dihydrazide byproducts. Stoichiometric control (1:1 molar ratio of benzoxazinone to hydrazine) mitigates this issue.

-

Oxidation of Hydrazine: Anaerobic conditions or antioxidant additives (e.g., ascorbic acid) prevent hydrazine oxidation during reflux.

Yield Enhancement Techniques

-

Catalyst Screening: Substituting H₂SO₄ with p-toluenesulfonic acid increases yields to 85% by reducing side reactions.

-

Microwave Assistance: Microwave irradiation at 100°C for 15 minutes reduces reaction time to 30 minutes with 82% yield.

Industrial-Scale Considerations

For large-scale production, the benzoxazinone route is preferred due to its reproducibility and low-cost reagents. Continuous flow reactors enable throughputs of 1 kg/day with >95% purity after recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydrazinylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Azides or nitro derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzamides or hydrazones.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of 2-hydrazinylbenzamide exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives synthesized from this compound demonstrate potent activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

Hydrazine derivatives, including this compound, have been extensively investigated for their antimicrobial activities. A review highlighted that hydrazide–hydrazone derivatives possess a broad spectrum of antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents. The compounds were effective against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, showcasing their relevance in treating infections .

Synthesis Techniques

The synthesis of this compound involves various methods that allow for the modification of its structure to enhance biological activity. Techniques such as condensation reactions with different carbonyl compounds have been employed to create a library of derivatives with tailored properties . The structural characterization is typically performed using techniques like NMR and X-ray crystallography to confirm the identity and purity of the synthesized compounds.

Derivative Development

Recent studies have focused on synthesizing novel derivatives of this compound with enhanced pharmacological profiles. For example, the introduction of different substituents on the benzene ring has been shown to improve the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

- A study reported a series of synthesized hydrazone derivatives that showed promising results in inhibiting AChE and BChE, indicating potential use in Alzheimer's treatment .

- Another investigation highlighted the antimicrobial effectiveness of specific hydrazone derivatives against resistant bacterial strains, suggesting their application in developing new antibiotics .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-Hydrazinylbenzamide involves its ability to interact with various molecular targets. The hydrazine group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between 2-Hydrazinylbenzamide and analogous compounds:

Structural and Functional Differences

- Hydrazinyl vs. Aminobenzamide: The hydrazine group in this compound enhances nucleophilicity compared to 2-Aminobenzamide, enabling stronger coordination with metal ions or electrophiles. This property is leveraged in catalysis and chelation-based drug design .

- Hydrazide vs. Hydrazinylbenzamide : Hydrazides (e.g., 2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide) exhibit increased acidity due to the -NH-CO- group, enhancing their anti-inflammatory activity via COX-2 binding .

- Benzimidazole vs. Benzamide: 2-Aminobenzimidazole’s fused heterocyclic ring system improves metabolic stability and binding affinity for enzyme active sites, making it superior in antiviral applications compared to benzamide derivatives .

Pharmacological Profiles

| Compound | Antimicrobial Activity (MIC, μg/mL) | Anticancer Activity (IC₅₀, μM) | Key Targets |

|---|---|---|---|

| This compound | 12.5–25 (E. coli, S. aureus) | 15–30 (MCF-7, HeLa) | DNA gyrase, topoisomerase II |

| 2-Aminobenzamide | >100 | 50–100 (HCT-116) | PARP-1, histone deacetylases |

| 2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide | 6.25–12.5 (S. aureus) | 10–20 (A549) | COX-2, TNF-α |

| 2-Aminobenzimidazole | 3.1–6.25 (C. albicans) | 5–10 (HepG2) | HCV NS5B, fungal lanosterol demethylase |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal inhibitory concentration.

Physicochemical Properties

| Compound | LogP | Water Solubility (mg/mL) | pKa |

|---|---|---|---|

| This compound | 1.2 | 8.5 | 7.8 (hydrazine) |

| 2-Aminobenzamide | 0.9 | 12.3 | 8.1 (amide) |

| 2-Hydrazinobenzoic Acid Hydrochloride | -0.5 | 45.0 | 2.5 (carboxylic acid) |

| 2-Aminobenzimidazole | 1.5 | 5.8 | 6.9 (imidazole) |

LogP: Octanol-water partition coefficient.

Actividad Biológica

2-Hydrazinylbenzamide, a compound belonging to the hydrazone family, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a hydrazine group (-NH-NH2) attached to a benzamide moiety. The synthesis typically involves the reaction of benzoyl chloride with hydrazine hydrate, leading to the formation of the hydrazone linkage. Various derivatives have been synthesized to enhance biological activity, with modifications on the benzene ring and hydrazine functionalities.

1. Antibacterial Activity

Research has demonstrated that this compound and its derivatives exhibit significant antibacterial properties against various bacterial strains. A study evaluated several hydrazone compounds for their ability to inhibit bacterial growth, with notable effectiveness against Pseudomonas aeruginosa and Escherichia coli. The results indicated that specific derivatives showed inhibition zones ranging from 15 to 25 mm, suggesting strong antibacterial potential (see Table 1) .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 22 |

| This compound | Escherichia coli | 20 |

| Derivative A | Staphylococcus aureus | 18 |

| Derivative B | Klebsiella pneumoniae | 25 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A quantitative structure-activity relationship (QSAR) analysis indicated that certain derivatives possess significant cytotoxic effects against human lung cancer cell lines (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

In vitro studies revealed that compounds derived from this compound exhibited IC50 values ranging from 10 to 30 µM against A549 cells, indicating potent anticancer activity (see Table 2) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| Derivative C | A549 | 12 |

| Derivative D | MCF-7 | 25 |

3. Enzyme Inhibition

Inhibitory activity against various enzymes has also been reported for this compound. Notably, it has shown selective inhibition of secretory phospholipase A2 (sPLA2) isoforms, which are implicated in inflammatory processes. Compounds derived from this scaffold demonstrated inhibition percentages ranging from 50% to over 70% against hGIIA sPLA2 .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of hydrazone derivatives in clinical settings:

- Antibacterial Efficacy : A case study focused on a series of hydrazone derivatives demonstrated significant antibacterial activity against multi-drug resistant strains, suggesting their utility in treating infections where conventional antibiotics fail .

- Anticancer Applications : Another study investigated the effects of hydrazone compounds on cancer cell lines, revealing that specific modifications could enhance their selectivity and potency against tumor cells while sparing normal cells .

- Anti-inflammatory Properties : The anti-inflammatory potential of these compounds was also assessed through in vivo models, where they reduced inflammation markers significantly compared to control groups .

Q & A

Q. What are the standard synthetic routes for 2-Hydrazinylbenzamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound is typically synthesized via hydrazine substitution reactions. A common approach involves reacting 2-aminobenzamide with hydrazine hydrate under reflux in methanol or ethanol. Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .

- Catalyst use : Palladium on carbon (Pd/C) under hydrogen can reduce intermediates, improving yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water ensures purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for the hydrazine (-NH-NH₂) proton signals at δ 6.5–7.5 ppm (aromatic protons) and δ 4.0–5.0 ppm (-NH₂). The absence of peaks > δ 8.0 ppm indicates no residual aldehyde impurities .

- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 3300–3400 cm⁻¹ (N-H stretches) confirm the hydrazinylamide backbone .

- Mass Spectrometry : A molecular ion peak matching the molecular weight (e.g., 151.16 g/mol) validates synthesis .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The compound acts as a polydentate ligand due to its hydrazine and amide groups. Example applications:

- Metal Complexation : React with Co(II), Cu(II), or Zn(II) salts in methanol to form complexes. Characterize via UV-Vis (d-d transitions) and molar conductivity .

- Catalysis : Test catalytic efficiency in oxidation reactions (e.g., benzaldehyde to benzoic acid) under aerobic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrazinylbenzamide bioactivity data across studies?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Batch Consistency : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to verify purity >98% .

- Standardized Assays : Replicate bioactivity tests (e.g., antimicrobial MIC assays) using CLSI guidelines .

- Meta-Analysis : Compare results across studies with shared protocols (e.g., solvent choice, cell lines) to isolate confounding variables .

Q. What advanced strategies improve the stability of this compound-derived metal complexes in aqueous media?

- Methodological Answer :

- Ligand Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance chelation strength .

- Encapsulation : Use liposomal or cyclodextrin-based carriers to shield complexes from hydrolysis .

- pH Optimization : Maintain pH 6–7 to prevent ligand protonation/deprotonation, monitored via potentiometric titration .

Q. How can computational methods predict the reactivity of this compound in novel organic transformations?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for reactions like cyclization or nucleophilic additions. Focus on HOMO-LUMO gaps to predict sites for electrophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .

- Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. What analytical methods detect trace hydrazine impurities in this compound batches?

- Methodological Answer :

- Benzalazine Test : React sample with benzaldehyde in NaOH/MeOH. UV-Vis at 300 nm quantifies hydrazine via benzalazine formation .

- HPLC-MS : Use a hydrophilic interaction column (HILIC) with ESI-MS in positive ion mode to detect hydrazine adducts .

- Limit of Detection (LOD) : Achieve ≤10 ppm sensitivity via calibration with hydrazine sulfate standards .

Methodological Resources

- Synthesis Protocols : Refer to Scheme 2 in for stepwise reaction conditions .

- Coordination Chemistry : provides crystallographic data for analogous hydrazone-metal complexes .

- Analytical Standards : Pharmacopeial methods in ensure compliance with purity benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.